N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule featuring a pyrrolopyridine core fused with a sulfonamide moiety. The compound’s structure includes a 5,7-dioxo-pyrrolopyridine scaffold linked via an ethyl group to a 2-(trifluoromethyl)benzenesulfonamide substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety may improve solubility and binding interactions .
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)11-5-1-2-6-12(11)27(25,26)21-8-9-22-14(23)10-4-3-7-20-13(10)15(22)24/h1-7,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFGXPZWZONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonamide formation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The trifluoromethyl and sulfonamide groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Target Engagement
The pyrrolopyridine core is shared with clinical DPP4 inhibitors such as (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). Both compounds inhibit DPP4 by binding to its catalytic site, but the target compound replaces BMS-767778’s dimethylacetamide and dichlorophenyl groups with a sulfonamide-trifluoromethylbenzene substituent. This substitution likely alters binding kinetics and selectivity .
Activity and Selectivity
Key Observations:
- BMS-767778’s dichlorophenyl group contributes to high DPP4 potency, while the target compound’s trifluoromethylbenzenesulfonamide may enhance metabolic stability and solubility .
- Goxalapladib, though structurally distinct (naphthyridine core), shares a trifluoromethyl group, underscoring its role in improving pharmacokinetic (PK) properties .
Pharmacokinetics and Developability
| Compound | Half-Life (h) | Cl (mL/min/kg) | Vd (L/kg) | Developability Issues |
|---|---|---|---|---|
| BMS-767778 | 6.8 | 8.2 | 1.1 | Moderate CYP inhibition |
| Target Compound (Inferred) | N/A | N/A | N/A | Potential sulfonamide toxicity |
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[3,4-b]pyridine core fused with a trifluoromethylbenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of 395.36 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of related compounds.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies suggest that it may exhibit selective inhibition towards COX-II, similar to other known anti-inflammatory agents like Celecoxib .
- Cellular Targeting : It interacts with specific cellular receptors and signaling pathways, potentially modulating processes such as apoptosis and cell proliferation. This interaction is critical for its proposed use in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening of drug libraries identified it as a promising candidate against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating effective growth inhibition at low concentrations .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through both in vitro and in vivo models. In animal models, it exhibited a reduction in inflammatory markers and pain response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various human cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- In Vivo Efficacy : Animal models treated with the compound showed significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent for specific types of cancer, including breast and colon cancer .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior potency against COX-II while maintaining lower toxicity profiles .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM in vitro | |
| Anti-inflammatory | Significant reduction in edema | |
| Enzyme Inhibition | Selective COX-II inhibition |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Pyrrolo[3,4-b]pyridine core | Essential for anticancer activity |
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Sulfonamide moiety | Contributes to enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, the pyrrolopyridine core can be synthesized via cyclization of substituted pyridine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C). Sulfonamide linkage is achieved via nucleophilic substitution between the ethylamine intermediate and 2-(trifluoromethyl)benzenesulfonyl chloride, requiring inert atmosphere conditions to prevent hydrolysis. Optimization includes varying catalysts (e.g., triethylamine) and reaction times to improve yield (>80%) and purity (>95%) .
| Key Reaction Parameters |
|---|
| Solvent: DMF or THF |
| Temperature: 80–120°C |
| Catalysts: Triethylamine |
| Purification: Column chromatography (silica gel, ethyl acetate/hexane) |
Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the sulfonamide and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 458.12). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Molecular docking (using AutoDock Vina) identifies potential interactions with biological targets (e.g., bacterial enzymes). Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize synthetic feasibility .
| Computational Tools | Application |
|---|---|
| Gaussian 16 | Electronic structure analysis |
| AutoDock Vina | Protein-ligand docking |
| RDKit | Reaction pathway generation |
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. negligible activity)?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., MIC testing per CLSI guidelines). Use isogenic bacterial strains to isolate target-specific effects. Synchrotron-based crystallography can confirm binding modes, while metabolomics (LC-MS) identifies off-target interactions .
Q. How are stability and degradation profiles studied under physiological conditions?
- Methodological Answer : Simulated gastric fluid (pH 2.0) and plasma (pH 7.4) stability assays are conducted at 37°C. Degradation products are monitored via LC-MS/MS over 24–72 hours. Kinetic modeling (e.g., first-order decay equations) quantifies half-life .
Methodological Challenges
Q. What experimental designs minimize side reactions during sulfonamide coupling?
- Methodological Answer : Use of bulky bases (e.g., DBU) reduces nucleophilic byproducts. Low-temperature stepwise addition of sulfonyl chloride minimizes exothermic side reactions. In-line FTIR monitors reaction progress to halt at >90% conversion .
Q. How can heterogeneous catalysis improve scalability of the pyrrolopyridine core synthesis?
- Methodological Answer : Immobilized palladium catalysts (e.g., Pd/C) enable recyclable cross-coupling reactions. Continuous-flow reactors enhance heat/mass transfer, reducing reaction time from hours to minutes .
Data Management and Reproducibility
Q. What protocols ensure data integrity in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
